2-[5-(2-Aminophenyl)-2-tetrazolyl]-1-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone
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Overview
Description
2-[5-(2-aminophenyl)-2-tetrazolyl]-1-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone is a member of piperazines.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Novel Schiff bases using derivatives related to 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound structurally related to the chemical , have been synthesized and shown to exhibit antimicrobial activity. Some derivatives demonstrated excellent activity, surpassing others in efficacy (Puthran et al., 2019).
Anti-HIV Applications
- Derivatives of similar structures have been synthesized for potential use as non-nucleoside reverse transcriptase inhibitors in anti-HIV treatments. These compounds have demonstrated varying degrees of effectiveness in inhibiting HIV-1 and HIV-2 in cell studies (Al-Masoudi et al., 2007).
Electrochemical Synthesis
- Electrochemical syntheses involving derivatives structurally similar to the compound have been explored. These studies focus on generating new compounds through electrochemical oxidation, indicating potential applications in the field of synthetic chemistry (Amani & Nematollahi, 2012).
Anti-inflammatory Activity
- Compounds structurally related have been synthesized and evaluated for anti-inflammatory activity. These include derivatives like 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols, indicating the potential of structurally similar compounds in developing new anti-inflammatory drugs (Labanauskas et al., 2004).
Antipsychotic Activity
- Biphenyl moiety linked with aryl piperazine, a structure related to the compound, has been synthesized and evaluated for antipsychotic activity. These studies highlight the potential psychiatric applications of derivatives of the compound (Bhosale et al., 2014).
Properties
Molecular Formula |
C20H23N7O2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[5-(2-aminophenyl)tetrazol-2-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23N7O2/c1-29-16-8-6-15(7-9-16)25-10-12-26(13-11-25)19(28)14-27-23-20(22-24-27)17-4-2-3-5-18(17)21/h2-9H,10-14,21H2,1H3 |
InChI Key |
KBMZEMFXGFQYSX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3N=C(N=N3)C4=CC=CC=C4N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3N=C(N=N3)C4=CC=CC=C4N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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